Cas no 697739-09-6 (6-fluoro-1-methyl-1H-Indazol-4-amine)
697739-09-6 structure
Product Name:6-fluoro-1-methyl-1H-Indazol-4-amine
CAS-nummer:697739-09-6
MF:C8H8FN3
MW:165.167624473572
CID:500842
PubChem ID:45090347
Update Time:2025-04-19
6-fluoro-1-methyl-1H-Indazol-4-amine Chemische en fysische eigenschappen
Naam en identificatie
-
- 6-Fluoro-1-methyl-1H-indazol-4-amine
- ZJHJDCRZFKKCCD-UHFFFAOYSA-N
- SCHEMBL4718490
- 697739-09-6
- 1h-indazol-4-amine,6-fluoro-1-methyl-(9ci)
- 1H-Indazol-4-amine, 6-fluoro-1-methyl-
- 6-FLUORO-1-METHYLINDAZOL-4-AMINE
- 6-fluoro-1-methyl-1H-Indazol-4-amine
-
- Inchi: 1S/C8H8FN3/c1-12-8-3-5(9)2-7(10)6(8)4-11-12/h2-4H,10H2,1H3
- InChI-sleutel: ZJHJDCRZFKKCCD-UHFFFAOYSA-N
- LACHT: FC1C=C(C2C=NN(C)C=2C=1)N
Berekende eigenschappen
- Exacte massa: 165.07034
- Monoisotopische massa: 165.07
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 0
- Complexiteit: 176
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 43.8A^2
- XLogP3: 1
Experimentele eigenschappen
- Dichtheid: 1.39
- Kookpunt: 328℃
- Vlampunt: 152℃
- PSA: 43.84
6-fluoro-1-methyl-1H-Indazol-4-amine Gerelateerde literatuur
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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